molecular formula C7H6BrCl B1281987 1-Bromo-2-chloro-3-methylbenzene CAS No. 97329-43-6

1-Bromo-2-chloro-3-methylbenzene

Cat. No. B1281987
CAS RN: 97329-43-6
M. Wt: 205.48 g/mol
InChI Key: ZAUOWBCSUDVVQT-UHFFFAOYSA-N
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Description

The compound 1-Bromo-2-chloro-3-methylbenzene is a halogenated aromatic hydrocarbon with bromine, chlorine, and methyl substituents on the benzene ring. While the provided papers do not directly discuss this compound, they offer insights into the behavior and characteristics of similar halogenated benzenes, which can be used to infer properties about 1-Bromo-2-chloro-3-methylbenzene.

Synthesis Analysis

The synthesis of halogenated benzenes can be achieved through various methods, including direct halogenation of benzene derivatives. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene involves nitration in water, yielding a high purity product . Similarly, regioselective bromination has been used to synthesize different brominated benzenes . These methods could potentially be adapted for the synthesis of 1-Bromo-2-chloro-3-methylbenzene.

Molecular Structure Analysis

The molecular structure of halogenated benzenes has been studied using techniques such as NMR spectroscopy. For example, the molecular structure of chlorobenzene and bromobenzene has been derived from dipole-dipole coupling constants obtained from NMR spectra . These findings suggest that the phenyl ring structure of bromobenzene is closely similar to that of chlorobenzene, which could imply that 1-Bromo-2-chloro-3-methylbenzene would have a similar ring structure to these compounds.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions. The presence of halogen substituents on the benzene ring can influence the reactivity and selectivity of subsequent chemical transformations. For example, dibromobenzenes are valuable precursors for reactions based on the intermediate formation of benzynes . The bromo and chloro substituents in 1-Bromo-2-chloro-3-methylbenzene could similarly affect its reactivity in organic synthesis.

Physical and Chemical Properties Analysis

The physical properties of halogenated benzenes, such as melting points and solubility, can be influenced by the nature and position of the substituents on the benzene ring. For instance, isomeric dibromobenzenes have different melting points due to molecular symmetry and the presence of halogen bonds . Chlorobenzene and bromobenzene show complete solid-state solubility and similar crystalline structures, which could be relevant when considering the solid-state properties of 1-Bromo-2-chloro-3-methylbenzene . Additionally, the presence of halogen atoms can lead to specific interactions in the crystal lattice, as seen in various bromo- and bromomethyl-substituted benzenes .

Scientific Research Applications

Thermochemistry Studies

The study of halogen-substituted methylbenzenes, including 1-bromo-2-chloro-3-methylbenzene, provides valuable insights into their thermochemical properties. Researchers have investigated the vapor pressures, vaporization, fusion, and sublimation enthalpies of such compounds. These findings are crucial for understanding the thermochemical behavior of 1-bromo-2-chloro-3-methylbenzene in various chemical processes (Verevkin et al., 2015).

Anisotropic Displacement Parameters

Anisotropic displacement parameters for 1-(halomethyl)-3-nitrobenzene, including the bromo variant, were calculated and determined through X-ray diffraction experiments. This research sheds light on the structural aspects of halogen-substituted compounds like 1-bromo-2-chloro-3-methylbenzene (Mroz et al., 2020).

Bromination and Conversion Studies

The bromination of certain methylbenzenes has been examined, leading to various bromination products. This includes the synthesis of compounds related to 1-bromo-2-chloro-3-methylbenzene and their conversion into sulfur-functionalized quinones, demonstrating the compound's utility in synthesizing chemically diverse products (Aitken et al., 2016).

Liquid-Phase Oxidation Studies

Research on the liquid-phase oxidation of methylbenzenes, including halogen-substituted variants, by the cobalt-copper-bromide system highlights the potential of 1-bromo-2-chloro-3-methylbenzene in catalytic oxidation processes. This study focuses on achieving high selectivities in the oxidation of such compounds (Okada & Kamiya, 1981).

SNAr Reaction Mechanism Analysis

Studies on the mechanism of SNAr (nucleophilic aromatic substitution) reactions in dimethyl sulphoxide, involving compounds like 1-bromo-2-chloro-3-methylbenzene, provide insights into the steric and electronic effects influencing these reactions. Such research is fundamental for understanding how this compound behaves in complex chemical reactions (Onyido & Hirst, 1991).

Ring Expansion Research

The treatment of certain alumoles with alkynes, leading to products like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, signifies the potential of bromo-substituted compounds in ring expansion reactions. This research demonstrates the versatility of 1-bromo-2-chloro-3-methylbenzene in synthetic chemistry (Agou et al., 2015).

Safety And Hazards

1-Bromo-2-chloro-3-methylbenzene is classified as a warning under the GHS07 pictogram. It can cause skin irritation and is toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for the use and study of 1-Bromo-2-chloro-3-methylbenzene could involve its use in the synthesis of other organic compounds. The naming and classification of such compounds could follow the IUPAC rules or the ortho-, meta-, para- nomenclature used for disubstituted benzenes .

properties

IUPAC Name

1-bromo-2-chloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUOWBCSUDVVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537783
Record name 1-Bromo-2-chloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-3-methylbenzene

CAS RN

97329-43-6
Record name 3-Bromo-2-chlorotoluene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-chloro-3-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-2-chloro-3-methyl
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Synthesis routes and methods

Procedure details

Concentrated HCl was added to a solution of 4-bromo-3-chloro-2-methyl-phenylamine (4.98 g, 22.60 mmol) in EtOH. NaNO2 (3.00 g, 43.50 mmol) was added and the resulting mixture was heated to 70° C. for 2 hours. Ethanol was distilled off and the residue was purified by column chromatography using hexanes as the eluant to afford the title compound. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 2.43 (s, 3H), 7.01 (t, J=7.91 Hz, 1H), 7.18 (d, J=7.62 Hz, 1H), 7.47 (d, J=7.91 Hz, 1H).
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